[(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(5-bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common route involves the bromination of 2-methylpyridine to form 5-bromopyridine-2-methylamine, which is then methylated and converted to its dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
(5-bromopyridin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in similar applications.
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with distinct properties.
Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative used in organic synthesis.
Uniqueness
(5-bromopyridin-2-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination allows for versatile reactivity and a wide range of applications in different fields.
Properties
CAS No. |
2742657-03-8 |
---|---|
Molecular Formula |
C7H11BrCl2N2 |
Molecular Weight |
274 |
Purity |
95 |
Origin of Product |
United States |
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